molecular formula C17H35NO3 B12081107 tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate

tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate

Katalognummer: B12081107
Molekulargewicht: 301.5 g/mol
InChI-Schlüssel: SECRFHGFVAWEHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate: is an organic compound with the molecular formula C17H35NO3 It is a derivative of hexanoic acid and features a tert-butyl ester group along with an aminoheptyl ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale esterification and etherification reactions, utilizing continuous flow reactors to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions would be essential for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitro compounds.

    Reduction: The compound can be reduced to form primary amines or alcohols, depending on the specific conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitro compounds.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Introduction of various functional groups, depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Biology:

    Bioconjugation: The amino group allows for conjugation with biomolecules, making it useful in the development of bioconjugates for research and therapeutic purposes.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of prodrugs or drug delivery systems.

Industry:

    Polymer Chemistry: It can be used as a monomer or a building block in the synthesis of specialized polymers with unique properties.

Wirkmechanismus

The mechanism of action of tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate depends on its specific application. In bioconjugation, the amino group can form covalent bonds with biomolecules, facilitating targeted delivery or modification. In drug development, the compound may act as a prodrug, releasing the active drug upon metabolic conversion.

Molecular Targets and Pathways:

    Bioconjugation: Targets specific biomolecules for covalent attachment.

    Drug Development: Targets metabolic pathways for prodrug activation.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate is unique due to its combination of a tert-butyl ester group and an aminoheptyl ether linkage, which provides distinct chemical and physical properties compared to similar compounds.

Eigenschaften

Molekularformel

C17H35NO3

Molekulargewicht

301.5 g/mol

IUPAC-Name

tert-butyl 6-(7-aminoheptoxy)hexanoate

InChI

InChI=1S/C17H35NO3/c1-17(2,3)21-16(19)12-8-7-11-15-20-14-10-6-4-5-9-13-18/h4-15,18H2,1-3H3

InChI-Schlüssel

SECRFHGFVAWEHL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CCCCCOCCCCCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.